molecular formula C6H5Cl3NO3PS B13417105 Chlorpyriphos-methyl Desmethyl

Chlorpyriphos-methyl Desmethyl

Cat. No.: B13417105
M. Wt: 308.5 g/mol
InChI Key: DYESOQMZDNCQNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chlorpyriphos-methyl desmethyl is a derivative of chlorpyrifos-methyl, an organophosphorus compound widely used as a pesticide. Chlorpyrifos-methyl is known for its effectiveness in controlling a variety of insect pests on crops and stored products. The desmethyl derivative is formed through the metabolic process, where one of the methyl groups is removed. This compound is of interest due to its potential environmental and health impacts, as well as its role in the degradation pathway of chlorpyrifos-methyl .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of chlorpyriphos-methyl desmethyl typically involves the demethylation of chlorpyrifos-methyl. This can be achieved through various chemical reactions, including hydrolysis and oxidation. The reaction conditions often require specific catalysts and solvents to facilitate the demethylation process .

Industrial Production Methods: Industrial production of this compound is generally carried out in controlled environments to ensure the purity and yield of the compound. The process involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and pH. The final product is then purified through techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions: Chlorpyriphos-methyl desmethyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorpyrifos-methyl oxon, while reduction may produce various hydrolyzed derivatives .

Scientific Research Applications

Chlorpyriphos-methyl desmethyl has several scientific research applications, including:

Mechanism of Action

The primary mechanism of action of chlorpyriphos-methyl desmethyl involves the inhibition of acetylcholinesterase, an enzyme critical for the breakdown of acetylcholine in the nervous system. This inhibition leads to the accumulation of acetylcholine, resulting in overstimulation of the nervous system and eventual paralysis of the target pests. The molecular targets include the active site of acetylcholinesterase, where the compound binds and prevents the enzyme from functioning properly .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific metabolic origin and the distinct pathways it undergoes during degradation. Its formation and behavior in the environment provide valuable insights into the overall fate of organophosphorus pesticides and their potential risks .

Properties

Molecular Formula

C6H5Cl3NO3PS

Molecular Weight

308.5 g/mol

IUPAC Name

hydroxy-methoxy-sulfanylidene-(3,5,6-trichloropyridin-2-yl)oxy-λ5-phosphane

InChI

InChI=1S/C6H5Cl3NO3PS/c1-12-14(11,15)13-6-4(8)2-3(7)5(9)10-6/h2H,1H3,(H,11,15)

InChI Key

DYESOQMZDNCQNZ-UHFFFAOYSA-N

Canonical SMILES

COP(=S)(O)OC1=NC(=C(C=C1Cl)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.